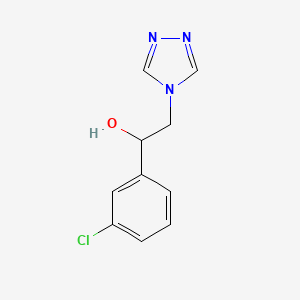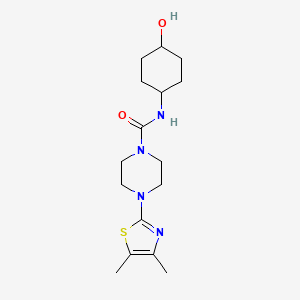
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol, also known as Clotrimazole, is a synthetic antifungal drug that is used to treat various fungal infections. It belongs to the family of azole antifungal agents and is commonly used to treat infections such as ringworm, athlete's foot, and jock itch. Clotrimazole is also used in laboratory experiments to inhibit the growth of fungi and yeast.
Mécanisme D'action
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of cellular contents and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is primarily metabolized by the liver and excreted in the urine. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a half-life of approximately 2 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol in laboratory experiments is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungi and yeast, making it a useful tool in the study of fungal biology. However, one limitation of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol. One area of interest is the development of new formulations of the drug that can improve its solubility and efficacy. Additionally, there is ongoing research into the use of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol as a potential treatment for other fungal infections, such as those caused by Aspergillus and Cryptococcus species. Finally, there is interest in studying the mechanisms of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol resistance in fungi and developing new strategies to overcome this resistance.
Méthodes De Synthèse
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is synthesized by reacting 1-(3-chlorophenyl)-2,4-dichloro-1H-imidazole with potassium hydroxide in the presence of 1,2,4-triazole to form 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The resulting compound is then reduced with sodium borohydride to form 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungi and yeast. It has also been used in research to study the mechanisms of fungal cell growth and proliferation. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to inhibit the growth of Candida albicans, a common cause of vaginal yeast infections, and has been used in clinical trials to treat systemic fungal infections.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYBWZUINJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)

